Cas no 1333316-61-2 (5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide)

5-Chloro-2-methyl-thieno[2,3-d]isothiazolidin-3-one-1,1-dioxide is a heterocyclic sulfone compound characterized by its fused thieno-isothiazolidinone structure. The presence of a chloro substituent at the 5-position and a methyl group at the 2-position enhances its reactivity and potential utility in synthetic chemistry. This compound is of interest due to its rigid bicyclic framework, which may serve as a key intermediate in the synthesis of biologically active molecules or functional materials. Its sulfone moiety contributes to stability and polarity, making it suitable for applications requiring controlled reactivity. The compound’s structural features suggest potential utility in pharmaceutical or agrochemical research, particularly in the development of novel heterocyclic derivatives.
5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide structure
1333316-61-2 structure
Product Name:5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide
CAS No:1333316-61-2
MF:C6H4ClNO3S2
MW:237.68
CID:4761763
Update Time:2025-05-21

5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]isothiazol-3(2H)-one, 5-chloro-2-methyl-, 1,1-dioxide
    • Tenoxicam Impurity 3
    • 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide
    • Tenoxicam Impurity 8
    • 5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide
    • Inchi: 1S/C6H4ClNO3S2/c1-8-6(9)5-3(13(8,10)11)2-4(7)12-5/h2H,1H3
    • InChI Key: TZBWIXZWPHZTEG-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2C=C(Cl)SC=2C(=O)N1C

5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C448210-10mg
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide
1333316-61-2
10mg
$ 153.00 2023-09-08
TRC
C448210-50mg
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide
1333316-61-2
50mg
$ 626.00 2023-09-08
TRC
C448210-100mg
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide
1333316-61-2
100mg
$ 1208.00 2023-09-08

Additional information on 5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide

Introduction to 5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide (CAS No. 1333316-61-2)

5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide, identified by the chemical formula CAS No. 1333316-61-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic sulfone derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of both thiophene and isothiazolidinone moieties in its structure imparts distinct reactivity and biological properties, making it a valuable scaffold for developing novel therapeutic agents.

The compound’s molecular structure consists of a thieno[2,3-d]isothiazolidin-3-one core substituted with a chloro group at the 5-position and a methyl group at the 2-position. The 1,1-dioxide functionality further enhances its chemical versatility, enabling participation in various organic transformations such as nucleophilic substitution, cycloaddition reactions, and metal coordination. These structural features have positioned this compound as a promising candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has increasingly focused on harnessing the potential of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic profiles. The thieno[2,3-d]isothiazolidinone scaffold, in particular, has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups such as the chloro substituent can modulate the electronic properties of the molecule, influencing its interactions with biological targets. Similarly, the methyl group at the 2-position can serve as a handle for further functionalization or influence stereoelectronic effects critical for biological activity.

One of the most compelling aspects of 5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide is its potential as a building block for more complex drug candidates. Researchers have leveraged its structural motifs to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that derivatives of this compound can interact with enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and cardiovascular disorders. The dioxide moiety also allows for further derivatization via oxidation or reduction reactions, opening up avenues for generating analogs with tailored properties.

The synthesis of 5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide presents an intriguing challenge due to its complex heterocyclic architecture. Traditional synthetic routes often involve multi-step sequences that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient pathways to this compound, reducing the need for harsh reagents or extensive purification steps. These improvements not only streamline production but also make the compound more accessible for academic and industrial research purposes.

From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding modes of 5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide with target proteins. Molecular docking studies suggest that this compound can interact with various binding pockets within enzymes and receptors, modulating their activity through allosteric or covalent mechanisms. Such insights are crucial for designing optimized derivatives with improved pharmacological profiles.

The biological evaluation of this compound has revealed promising activities in preclinical models. In vitro assays have shown that it exhibits inhibitory effects on certain enzymes implicated in inflammation and oxidative stress pathways. Additionally, preliminary in vivo studies indicate that it may possess immunomodulatory properties without significant toxicity at therapeutic doses. These findings underscore its potential as a lead compound for developing novel therapeutics targeting chronic inflammatory diseases.

The role of sulfone derivatives in medicinal chemistry cannot be overstated. The sulfur atom in these compounds often serves as a key pharmacophore, facilitating interactions with biological targets through hydrogen bonding or metal coordination. The unique electronic environment provided by the thieno[2,3-d]isothiazolidinone scaffold further enhances this versatility. By incorporating functional groups like the chloro and methyl substituents strategically into this framework,5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide exemplifies how structural modification can fine-tune biological activity.

Future research directions may focus on exploring synthetic modifications to enhance the solubility and bioavailability of this compound while maintaining its pharmacological efficacy. Additionally,5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide could serve as a basis for developing prodrugs designed to release active species under physiological conditions within target tissues or cells. Such strategies could improve therapeutic outcomes by optimizing drug delivery systems.

In conclusion,5-Chloro-2-methyl-thieno2,3-d-isothiazolidin-3-one-1,1-dioxide (CAS No. 1333316-61-2) represents a structurally intriguing compound with significant potential in pharmaceutical research and development. Its unique combination of heterocyclic moieties,chloro, and methyl substituents makes it an attractive scaffold for designing novel therapeutics targeting various diseases. As synthetic methodologies continue to evolve,5-Chloro-2-methyl-thieno[...]

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